N-cyclohexyl-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide N-cyclohexyl-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Brand Name: Vulcanchem
CAS No.: 1286740-98-4
VCID: VC6796510
InChI: InChI=1S/C21H28N4OS/c1-27-19-18(16-8-4-2-5-9-16)23-21(24-19)12-14-25(15-13-21)20(26)22-17-10-6-3-7-11-17/h2,4-5,8-9,17H,3,6-7,10-15H2,1H3,(H,22,26)
SMILES: CSC1=NC2(CCN(CC2)C(=O)NC3CCCCC3)N=C1C4=CC=CC=C4
Molecular Formula: C21H28N4OS
Molecular Weight: 384.54

N-cyclohexyl-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

CAS No.: 1286740-98-4

Cat. No.: VC6796510

Molecular Formula: C21H28N4OS

Molecular Weight: 384.54

* For research use only. Not for human or veterinary use.

N-cyclohexyl-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide - 1286740-98-4

Specification

CAS No. 1286740-98-4
Molecular Formula C21H28N4OS
Molecular Weight 384.54
IUPAC Name N-cyclohexyl-3-methylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Standard InChI InChI=1S/C21H28N4OS/c1-27-19-18(16-8-4-2-5-9-16)23-21(24-19)12-14-25(15-13-21)20(26)22-17-10-6-3-7-11-17/h2,4-5,8-9,17H,3,6-7,10-15H2,1H3,(H,22,26)
Standard InChI Key SKIREPLREAQIHR-UHFFFAOYSA-N
SMILES CSC1=NC2(CCN(CC2)C(=O)NC3CCCCC3)N=C1C4=CC=CC=C4

Introduction

Structural Overview

The compound belongs to the class of spirocyclic compounds, characterized by a triazine core fused with a spiro framework. Key structural features include:

  • Cyclohexyl substitution at the nitrogen atom.

  • Methylsulfanyl group attached to the triazine ring.

  • Phenyl group contributing to aromaticity and hydrophobic interactions.

  • A carboxamide functional group, which enhances hydrogen-bonding potential.

These structural features make it a candidate for biological activity, particularly in drug discovery.

Synthesis

Although specific synthesis protocols for this compound are not directly available in the provided sources, similar spirocyclic triazine derivatives are often synthesized via multi-step reactions involving:

  • Cyclization reactions: Formation of the spiro framework using precursors like aminoguanidines or hydrazines.

  • Functional group modifications: Introduction of methylsulfanyl and phenyl groups through nucleophilic substitution or alkylation.

  • Amidation reactions: Incorporation of the carboxamide group under controlled conditions.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically employed for structural confirmation.

Potential Biological Activity

Compounds with similar triazine cores have demonstrated diverse biological activities:

  • Anticancer properties: Triazine derivatives often show cytotoxic effects against cancer cells by inducing apoptosis or inhibiting cell proliferation .

  • Antibacterial and antifungal activities: The presence of sulfur-containing groups enhances antimicrobial properties .

  • Enzyme inhibition: Triazines can act as inhibitors for enzymes like COX-2 or lipoxygenases, making them candidates for anti-inflammatory drugs .

Computational Studies

Molecular docking studies could predict binding affinities of this compound with biological targets such as enzymes or receptors. Similar compounds have shown promising results as enzyme inhibitors in in silico studies .

Comparative Data Table

Compound TypeBiological ActivityIC50_{50} / Binding Energy
Spiro-triazine derivativesAnticancerIC50_{50}: 34–100 µM
Methylsulfanyl-substituted triazolesAntibacterial/AntifungalModerate activity
Carboxamide-functionalized spiro compoundsEnzyme inhibition (e.g., COX)Binding energy: −8.0 kcal/mol

Future Research

  • Synthesis optimization: Develop cost-effective and scalable synthetic routes.

  • Biological evaluation: Perform in vitro and in vivo studies to confirm predicted activities.

  • SAR studies: Explore substitutions on the triazine core to enhance potency and selectivity.

This compound represents a promising scaffold for drug discovery due to its unique structure and functional versatility. Further experimental validation is needed to unlock its full potential in medicinal chemistry applications.

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